

Commercial Sources and Availability of L-Serine O-sulfate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Serine O-sulfate

Cat. No.: B555219

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine O-sulfate (L-SOS) is a structurally unique amino acid analog that has garnered significant interest within the scientific community, particularly in the fields of neuroscience and drug development. As a potent inhibitor of the enzyme serine racemase, L-SOS plays a crucial role in modulating the levels of D-serine, a key co-agonist of N-methyl-D-aspartate (NMDA) receptors.^{[1][2]} This activity, along with its ability to interact with glutamate transporters, makes **L-Serine O-sulfate** a valuable tool for investigating glutamatergic neurotransmission and a potential therapeutic agent for neurological disorders characterized by NMDA receptor dysfunction. This technical guide provides a comprehensive overview of the commercial availability of **L-Serine O-sulfate**, its key physicochemical properties, and detailed experimental protocols for its use in research settings.

Commercial Availability and Supplier Specifications

L-Serine O-sulfate is commercially available from several reputable chemical suppliers, primarily as its potassium salt (CAS No. 17436-02-1). Researchers can procure this compound in various purities and quantities to suit their experimental needs. The following tables summarize the product specifications from prominent suppliers based on publicly available data. It is recommended to always consult the supplier's most recent Certificate of Analysis (CoA) for lot-specific data.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Conditions
Sigma-Aldrich	L-Serine O-sulfate potassium salt	17436-02-1	C ₃ H ₆ KNO ₆ S	223.25	≥95%	2-8°C
Biosynth	L-Serine O-sulfate potassium salt	17436-02-1	C ₃ H ₆ KNO ₆ S	223.25	Not specified	2-8°C
GoldBio	L-Serine O-sulfate potassium salt	17436-02-1	C ₃ H ₆ KNO ₆ S	223.25	Not specified	4°C
Zhejiang Jiuzhou Pharmaceutical Co., Ltd.	L-SERINE O-SULFATE POTASSIUM SALT	17436-02-1	C ₃ H ₇ NO ₆ S ₂ K	Not specified	99%	Sealed and preserved
Weifang Yangxu Group Co., Ltd.	L-SERINE O-SULFATE POTASSIUM SALT	17436-02-1	C ₃ H ₇ NO ₆ S ₂ K	Not specified	99%	Cool drum

Table 1: Commercial Suppliers and General Specifications of **L-Serine O-sulfate** potassium salt.

A review of representative Certificates of Analysis reveals more detailed quality control parameters.

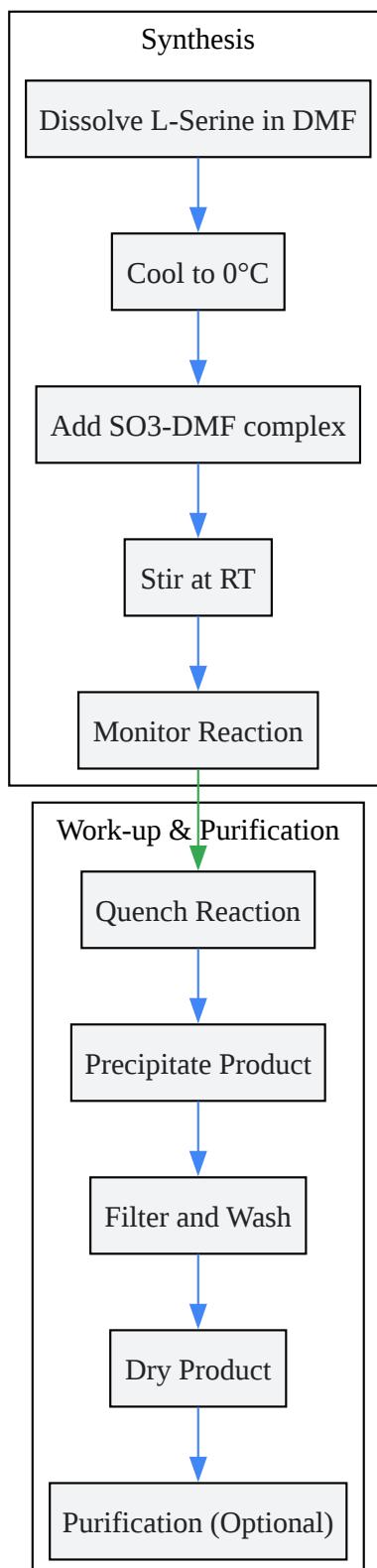
Parameter	Specification
Appearance	White to off-white powder
Solubility	Soluble in water
Purity (by Titration)	Typically ≥98%
Identification (by $^1\text{H-NMR}$)	Conforms to structure
Water Content (by Karl Fischer)	Typically <1.0%

Table 2: Typical Specifications from a Certificate of Analysis for **L-Serine O-sulfate** potassium salt.

Experimental Protocols

Synthesis of L-Serine O-sulfate

While commercially available, **L-Serine O-sulfate** can also be synthesized in the laboratory. The following protocol is adapted from a method for the O-sulfation of hydroxy amino acids.[\[3\]](#)


Materials:

- L-Serine
- Sulfur trioxide-N,N-dimethylformamide ($\text{SO}_3\cdot\text{DMF}$) complex
- Anhydrous N,N-dimethylformamide (DMF)
- Tetrabutylammonium hydroxide (TBA-OH) solution
- Diethyl ether
- Standard laboratory glassware and stirring equipment
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Dissolve L-Serine in anhydrous DMF under an inert atmosphere.
- Cool the solution in an ice bath.
- Add 5 equivalents of sulfur trioxide-N,N-dimethylformamide ($\text{SO}_3\text{-DMF}$) complex portion-wise to the stirred solution, maintaining the temperature below 10°C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of a suitable salt (e.g., potassium bicarbonate) to precipitate the potassium salt of **L-Serine O-sulfate**.
- Alternatively, for purification via a tetrabutylammonium salt intermediate which can improve solubility in organic solvents, add a solution of tetrabutylammonium hydroxide to neutralize the reaction mixture.^[3]
- Precipitate the product by adding a large excess of diethyl ether.
- Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
- The crude product can be further purified by recrystallization or chromatography.

Workflow for the Synthesis of **L-Serine O-sulfate**:

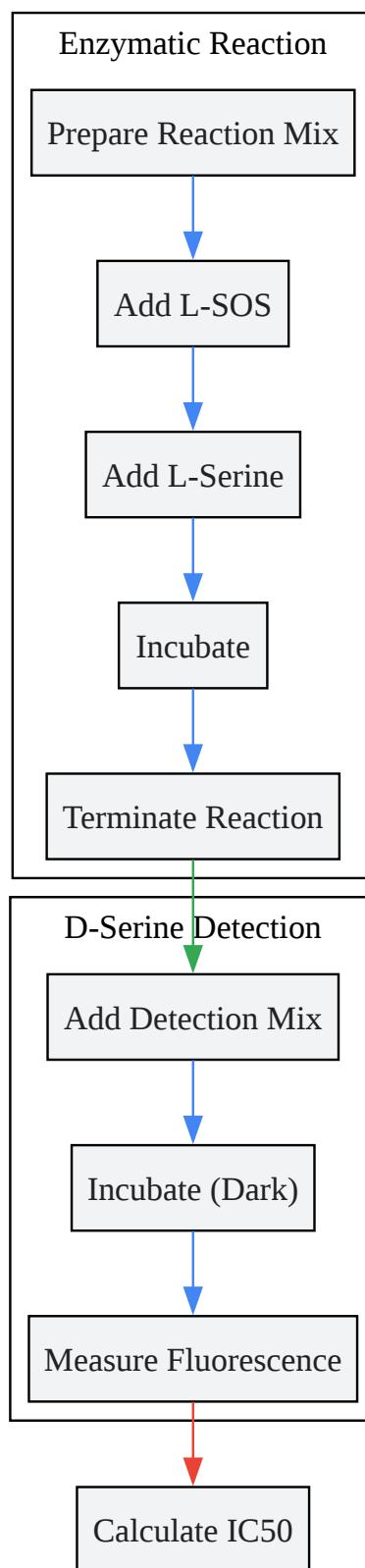
[Click to download full resolution via product page](#)

*Synthesis and work-up of **L-Serine O-sulfate**.*

Serine Racemase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of **L-Serine O-sulfate** on serine racemase activity. The assay is based on the quantification of D-serine produced from L-serine.[\[2\]](#)

Materials:


- Purified recombinant serine racemase
- L-Serine
- **L-Serine O-sulfate** (as inhibitor)
- Pyridoxal 5'-phosphate (PLP)
- Tris-HCl buffer (e.g., 50 mM, pH 8.2)
- D-amino acid oxidase (DAAO)
- Horseradish peroxidase (HRP)
- Amplex Red reagent
- 96-well microplate reader (fluorescence)

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, PLP, and purified serine racemase enzyme.
- Add varying concentrations of **L-Serine O-sulfate** to the reaction mixture.
- Initiate the enzymatic reaction by adding a saturating concentration of L-serine (e.g., 10 mM).
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

- To quantify the D-serine produced, add a detection mixture containing DAAO, HRP, and Amplex Red to each well. DAAO specifically oxidizes D-serine, producing hydrogen peroxide, which in the presence of HRP reacts with Amplex Red to generate the fluorescent product, resorufin.
- Incubate at 37°C for 30 minutes in the dark.
- Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
- Calculate the percent inhibition of serine racemase activity for each concentration of **L-Serine O-sulfate** and determine the IC₅₀ value.

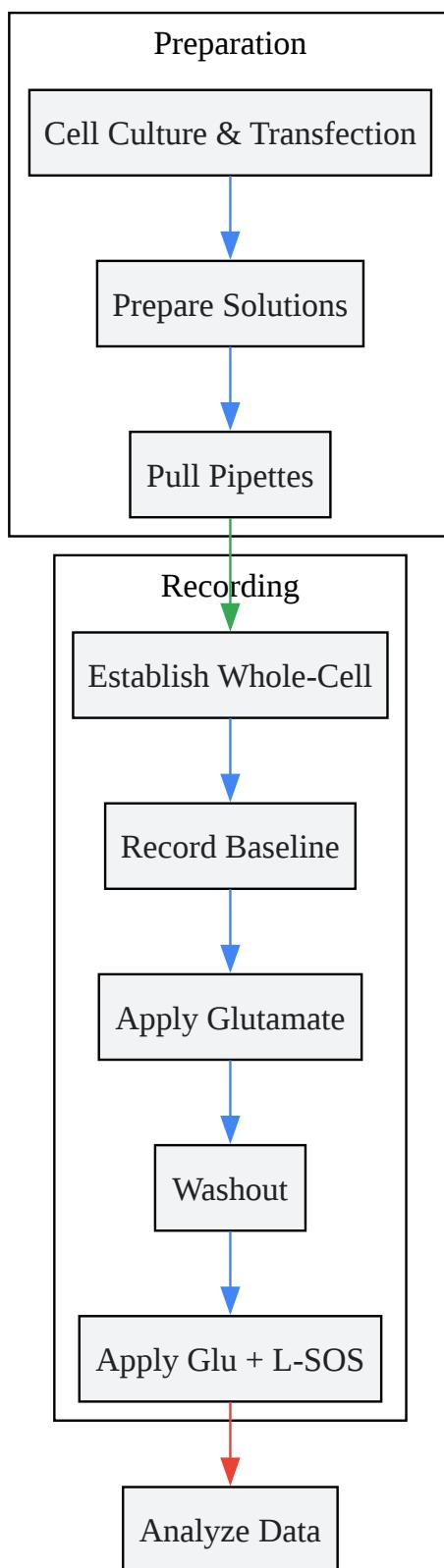
Workflow for Serine Racemase Inhibition Assay:

[Click to download full resolution via product page](#)*In vitro serine racemase inhibition assay workflow.*

Glutamate Transporter Inhibition Assay (Electrophysiology)

This protocol outlines a whole-cell patch-clamp electrophysiology experiment to assess the inhibitory effect of **L-Serine O-sulfate** on glutamate transporters (Excitatory Amino Acid Transporters, EAATs) expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).[4][5]

Materials:


- HEK293 cells or Xenopus oocytes expressing the desired EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3).
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
- Borosilicate glass capillaries for pulling patch pipettes.
- Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, pH 7.4).
- Intracellular solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2).
- L-Glutamate solution.
- **L-Serine O-sulfate** solution.

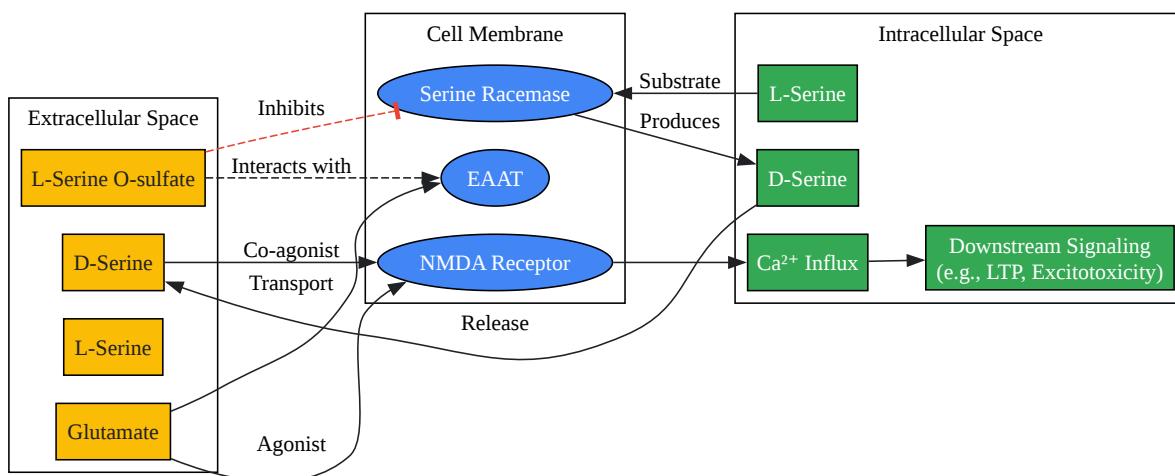
Procedure:

- Culture and transfect HEK293 cells with the plasmid DNA encoding the EAAT of interest. For Xenopus oocytes, inject the cRNA of the transporter.
- Transfer a coverslip with adherent cells (or an oocyte) to the recording chamber on the microscope stage and perfuse with extracellular solution.
- Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the intracellular solution.
- Establish a whole-cell recording configuration on a transfected cell.

- Clamp the cell at a holding potential of -60 mV.
- Apply a saturating concentration of L-glutamate to the cell using a rapid perfusion system to evoke a transporter-mediated current.
- After washing out the glutamate and allowing the current to return to baseline, co-apply the same concentration of L-glutamate with varying concentrations of **L-Serine O-sulfate**.
- Record the transporter currents in the presence of the inhibitor.
- Calculate the percentage of inhibition of the glutamate-evoked current by **L-Serine O-sulfate** and determine the IC_{50} value.

Workflow for Electrophysiological Assay of Glutamate Transporter Inhibition:

[Click to download full resolution via product page](#)


Electrophysiological workflow for EAAT inhibition.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of **L-Serine O-sulfate** is the inhibition of serine racemase.^[1] ^[2] This enzyme catalyzes the conversion of L-serine to D-serine. D-serine is a crucial co-agonist at the glycine-binding site of NMDA receptors, which are ionotropic glutamate receptors essential for synaptic plasticity, learning, and memory.^[6] By inhibiting serine racemase, **L-Serine O-sulfate** reduces the available pool of D-serine, thereby downregulating NMDA receptor activity. This can be neuroprotective in conditions of excessive NMDA receptor activation, which leads to excitotoxicity and neuronal cell death.^[7]

L-Serine O-sulfate also interacts with excitatory amino acid transporters (EAATs), although its effects can be complex and subtype-dependent. It has been shown to be a substrate for some EAAT subtypes.^[5] By competing with glutamate for transport, **L-Serine O-sulfate** can modulate extracellular glutamate levels, which also impacts neuronal excitability.

Signaling Pathway of **L-Serine O-sulfate** Action:

[Click to download full resolution via product page](#)

L-SOS inhibits serine racemase, reducing D-serine and NMDA receptor activation.

Conclusion

L-Serine O-sulfate is a readily available and valuable pharmacological tool for researchers in neuroscience and drug development. Its well-characterized inhibitory action on serine racemase provides a specific mechanism to probe the role of D-serine and NMDA receptor signaling in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a starting point for the effective utilization of **L-Serine O-sulfate** in laboratory settings. As with any research chemical, it is imperative to source high-purity material from reputable suppliers and to consult the latest technical documentation for accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Differential effects of glutamate transporter inhibitors on the global electrophysiological response of astrocytes to neuronal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sources and Availability of L-Serine O-sulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b555219#commercial-sources-and-availability-of-l-serine-o-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com